N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents
Properties
Molecular Formula |
C16H21FN2O |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21FN2O/c17-15-6-2-1-4-13(15)10-19-9-3-5-14(11-19)18-16(20)12-7-8-12/h1-2,4,6,12,14H,3,5,7-11H2,(H,18,20) |
InChI Key |
OVGKFFTUBOYBBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide.
Uniqueness
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide moiety and a fluorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
